Azalomycin F

LtaS inhibition guanidyl pharmacophore macrodiolide comparison

Azalomycin F (CAS 11003-24-0) is a natural guanidyl-containing polyhydroxy macrolide produced by *Streptomyces* species. It uniquely targets lipoteichoic acid (LTA) biosynthesis by binding to LtaS active-site residues (Lys299, Phe353, Trp354, His416) in *S. aureus*, a mechanism absent in Elaiophylin or Niphimycin. Its 36-membered macrolactone architecture, assembled by a switchable enoylreductase iterative PKS module, cannot be substituted. The F5a component shows MIC 1.60–3.20 μg/mL against MRSA and synergizes with vitamin K3 (FICI 0.25–0.50). It also exhibits dual-spectrum antifungal activity against *Candida* spp. (MIC 7–10 μg/mL) and dermatophytes (MIC 1–4 μg/mL). Ideal for novel antibacterial and antifungal research programs.

Molecular Formula C55H93N3O17
Molecular Weight 1068.3 g/mol
CAS No. 11003-24-0
Cat. No. B076549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzalomycin F
CAS11003-24-0
Synonymsazalomycin F
azalomycin-F
Molecular FormulaC55H93N3O17
Molecular Weight1068.3 g/mol
Structural Identifiers
SMILESCC1CCC(C(C(CC(C(C=CC=C(C(=O)OC(C(C=CC=C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)C)C(C)CCCC=CCCCN=C(N)N)C)C)O)O)C)O
InChIInChI=1S/C55H93N3O17/c1-32-17-14-19-36(5)51(35(4)16-12-10-8-9-11-13-23-58-54(56)57)74-53(71)37(6)20-15-18-33(2)45(63)29-46(64)38(7)43(61)22-21-34(3)48(66)31-55(72)52(70)47(65)28-42(75-55)27-41(73-50(69)30-49(67)68)25-39(59)24-40(60)26-44(32)62/h8-9,14-15,17-20,33-36,38-48,51-52,59-66,70,72H,10-13,16,21-31H2,1-7H3,(H,67,68)(H4,56,57,58)/b9-8+,18-15+,19-14+,32-17+,37-20+
InChIKeyUVUPYXTUQSCQRV-PEKXHOPKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azalomycin F (CAS 11003-24-0): Baseline Characteristics and Procurement Context for this 36-Membered Macrolide


Azalomycin F is a natural guanidyl-containing polyhydroxy macrolide antibiotic produced by several Streptomyces species, characterized by a 36-membered macrolactone ring structure [1]. First reported in 1957 as an antifungal and antiprotozoal agent, it exists as a complex of three main components—Azalomycins F3a, F4a, and F5a—which differ in the length of their aliphatic side chains [2]. The compound exerts antimicrobial effects through a dual mechanism involving inhibition of lipoteichoic acid (LTA) biosynthesis and disruption of the bacterial cell envelope, with its guanidyl side chain serving as a critical pharmacophore for LtaS enzyme binding [3]. Unlike typical 14- to 16-membered macrolides that target the ribosome, Azalomycin F's large macrocyclic architecture and unique biosynthetic origin confer distinct physicochemical and biological properties that cannot be extrapolated from in-class alternatives.

Azalomycin F (CAS 11003-24-0) Cannot Be Replaced by Conventional Macrolides or Closely Related Analogs: A Risk-Based Substitution Analysis


The practice of substituting Azalomycin F with other 36-membered macrolides such as Niphimycin or the structurally related macrodiolide Elaiophylin (Azalomycin B) is scientifically unsupported due to fundamental differences in molecular target engagement, biosynthetic architecture, and resulting biological activity profiles. While Elaiophylin exhibits notable antiprotozoal activity with IC50 values of 0.36 μM against Plasmodium falciparum and 0.45 μM against Trypanosoma brucei [1], it lacks the guanidyl-containing side chain that enables Azalomycin F to bind specifically to the LtaS active site residues Lys299, Phe353, Trp354, and His416—a mechanism entirely absent in Elaiophylin [2]. Furthermore, Azalomycin F's polyketide synthase (PKS) assembly line employs a unique iterative module containing a switchable enoylreductase domain that accomplishes 20 cycles of chain elongation using only 19 extension modules, a biosynthetic feature not conserved among related marginolactones [3]. Substitution therefore risks not only target engagement failure but also divergence in stability, solubility, and resistance selection pressure profiles.

Azalomycin F (CAS 11003-24-0) Evidence-Based Differentiation Guide: Quantitative Head-to-Head and Class Comparison Data


Azalomycin F vs. Elaiophylin (Azalomycin B): Divergent Molecular Targets and Biosynthetic Architecture Drive Differentiated Antimicrobial Spectrum

Azalomycin F exhibits a mechanism of action centered on inhibition of lipoteichoic acid synthase (LtaS) via specific binding interactions between its guanidyl side chain and active site residues (Lys299, Phe353, Trp354, His416) in Staphylococcus aureus [1]. In contrast, the structurally related macrodiolide Elaiophylin (Azalomycin B) lacks this guanidyl-containing motif and has no reported LtaS inhibitory activity . While Elaiophylin demonstrates antiprotozoal activity against Plasmodium falciparum K1a (IC50 = 0.36 μM) and Trypanosoma brucei brucei (IC50 = 0.45 μM), its antibacterial activity against S. aureus strains is reported with an MIC of 1.52 μM, and it exerts cytotoxicity against L929 mouse fibroblasts (IC50 = 0.29 μM), K562 leukemia cells (IC50 = 0.19 μM), and HeLa cells (IC50 = 0.29 μg/mL) [2]. The biosynthetic distinction is equally striking: Azalomycin F's PKS assembly line contains a unique switchable enoylreductase domain within an iterative module that enables 20 cycles of chain elongation with only 19 extension modules, a feature not present in Elaiophylin biosynthesis [3].

LtaS inhibition guanidyl pharmacophore macrodiolide comparison

Azalomycin F vs. Siccanin: Superior Antifungal Potency Against Candida albicans and Trichophyton spp. in Head-to-Head In Vitro Testing

In a direct comparative study evaluating antifungal activities of Siccanin and Azalomycin F in vitro using the tube-dilution method with 14-day incubation at room temperature, Azalomycin F demonstrated clear superiority against clinically relevant fungal pathogens [1]. Against Candida spp., Siccanin failed to inhibit growth at all concentrations tested, whereas Azalomycin F achieved growth inhibition at 7-10 mcg/mL [1]. For dermatophytes including Trichophyton spp. and Microsporum spp., Azalomycin F exhibited MIC values of 1-4 mcg/mL, while Siccanin required higher concentrations of 2-6 mcg/mL and 3-5 mcg/mL, respectively, representing a 1.3- to 3-fold potency advantage for Azalomycin F depending on the specific species tested [1]. Neither compound showed activity against deep mycoses or saprophytic fungi under the conditions tested [1].

antifungal dermatophytes Candida albicans

Azalomycin F5a vs. 23-Demalonyl Azalomycin F Derivative: Comparative Anti-MRSA Activity and Formulation Stability Data Inform Compound Selection

Within the Azalomycin F chemical space, the choice between the natural product and its semisynthetic derivative has quantifiable implications for antimicrobial potency and physicochemical properties. The demalonyl derivative of Azalomycin F, obtained by hydrolysis of the parent compound, demonstrated more remarkable anti-MRSA activity and better aqueous solubility and stability than the natural Azalomycin F complex [1]. Azalomycin F5a (one of the three main components) exhibited MIC values of 1.60-3.20 μg/mL against MRSA strains tested [2]. The anti-MRSA mechanism involves increased membrane permeability leading to leakage of cellular substances; the activity was significantly reduced when Azalomycin F5a was combined with cell-membrane lipids or DPPG (1,2-dipalmitoyl-sn-glycero-3-phospho-glycerol), confirming that membrane phospholipids, particularly DPPG, are critical targets [1][3].

MRSA derivative comparison stability solubility

Azalomycin F5a Synergistic Combination with Vitamin K3: 4-8× Activity Enhancement and Closed Mutant Selection Window Enable Resistance Mitigation

The combination of Azalomycin F5a with vitamin K3 produces quantifiable synergistic antibacterial effects with significant implications for resistance prevention. Fractional inhibitory concentration indices (FICIs) of 0.25-0.50 demonstrated clear synergistic activity against methicillin-resistant Staphylococcus aureus (MRSA) [1]. In a separate evaluation, the antibacterial activity of demalonyl Azalomycin F combined with vitamin K3 increased 4- to 8-fold compared to the compound alone [2]. Critically, the mutant selection window (MSW), defined as MIC99-MPC, was 2.07-6.40 μg/mL for Azalomycin F5a alone against MRSA strains; however, when combined with vitamin K3, the mutant prevention concentrations (MPCs) dropped to 1.60-3.20 μg/mL, effectively closing the MSW and reducing the probability of resistance emergence [1]. According to the mutant selection window hypothesis, a closed MSW indicates that the combination can suppress the growth of resistant subpopulations at clinically achievable concentrations.

synergy MRSA mutant selection window vitamin K3

Azalomycin F Complex vs. Unspecified Antifungal Baseline: Broad-Spectrum Activity Against Phytopathogenic Fungi Validated by In Vitro and Soil Reduction Assays

Azalomycin F complex, isolated from Streptomyces malaysiensis MJM1968, demonstrated strong antifungal activity against a panel of seven agriculturally relevant phytopathogenic fungi in vitro: Fusarium oxysporum, Rhizoctonia solani, Cladosporium cladosporioides, Fusarium chlamydosporum, Colletotrichum gloeosporioides KACC 40693, Alternaria mali KACC 40026, and Pestalotia spp. KACC 40501 [1]. The compound maintained antifungal activity across a broad range of pH and temperature conditions, a stability profile not universally observed among agricultural antifungal agents [1]. In soil treatment studies, application of 10 mg/mL partially purified Azalomycin F extract reduced native fungal population density by more than 80% after 14 days, while treatment with strain MJM1968 mycelia achieved over 60% reduction over the same period [1].

phytopathogenic fungi agricultural biocontrol Fusarium oxysporum

Azalomycin F (CAS 11003-24-0) Application Scenarios: Evidence-Driven Use Cases for Scientific and Industrial Procurement


Investigational Antibacterial Research Targeting LtaS-Dependent Gram-Positive Pathogens, Particularly Methicillin-Resistant Staphylococcus aureus (MRSA)

Investigators exploring novel antibacterial mechanisms against Gram-positive bacteria should select Azalomycin F based on its validated LtaS inhibitory activity. The compound directly binds to the LtaS active site residues Lys299, Phe353, Trp354, and His416 in S. aureus, inhibiting LTA biosynthesis and disrupting cell envelope integrity [1]. Azalomycin F5a demonstrates MIC values of 1.60-3.20 μg/mL against MRSA strains [2]. The synergistic combination with vitamin K3 yields FICI values of 0.25-0.50 and closes the mutant selection window (MSW), reducing MPC from 2.07-6.40 μg/mL (alone) to 1.60-3.20 μg/mL (combination) [2]. This combination enhances activity 4- to 8-fold and suppresses resistance emergence [3]. Procurement should prioritize Azalomycin F5a or the demalonyl derivative, which offers improved solubility and stability [4].

Antifungal Drug Discovery Against Candida albicans and Dermatophyte Infections

Azalomycin F exhibits quantifiable antifungal activity against Candida spp. (MIC 7-10 mcg/mL) and dermatophytes (MIC 1-4 mcg/mL) [1]. In direct comparison, Siccanin failed to inhibit Candida growth entirely and required 2-6 mcg/mL for Trichophyton spp. [1]. Historical data also report MIC values of 1.56-6.25 mcg/mL against C. albicans [2]. Researchers developing antifungal agents should procure Azalomycin F when activity against both Candida and dermatophytes is required, as Siccanin and other comparators lack comparable dual-spectrum activity.

Agricultural Biocontrol Agent Development for Crop Protection Against Fungal Phytopathogens

Azalomycin F complex demonstrates strong in vitro activity against Fusarium oxysporum, Rhizoctonia solani, Colletotrichum gloeosporioides, Alternaria mali, and other agriculturally significant fungi [1]. Activity is maintained across a broad range of pH and temperature, a critical attribute for field applications [1]. Soil treatment with 10 mg/mL extract reduces native fungal populations by over 80% within 14 days [1]. The complete biosynthetic gene cluster (BGC0002948) has been sequenced and annotated, enabling fermentation optimization and yield improvement [2]. Procurement should focus on Azalomycin F complex produced by S. malaysiensis MJM1968 or S. sp. 211726.

Polyketide Synthase Engineering and Biosynthetic Pathway Investigation

The Azalomycin F biosynthetic gene cluster (MIBiG BGC0002948) is fully sequenced and characterized, with high-quality annotation status [1]. A unique switchable enoylreductase domain within an iterative PKS module enables 20 elongation cycles using only 19 extension modules [2]. This non-canonical assembly line architecture provides a validated model system for investigating modular PKS engineering, intermodular recognition, and evolution-guided biosynthesis [3]. Researchers in synthetic biology and natural product discovery should procure Azalomycin F along with the producing strain (Streptomyces sp. 211726 or S. malaysiensis) as a complete experimental platform.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azalomycin F

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.